7-Methoxy-chroman-3-carboxylic acid methyl ester
Overview
Description
7-Methoxy-chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 7th position and a carboxylic acid methyl ester group at the 3rd position of the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-chroman-3-carboxylic acid methyl ester typically involves the esterification of 7-methoxy-chroman-3-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-chroman-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-chroman-3-carboxylic acid methyl ester.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 7-Hydroxy-chroman-3-carboxylic acid methyl ester.
Reduction: 7-Methoxy-chroman-3-carboxylic acid methyl alcohol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-chroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-chroman-3-carboxylic acid methyl ester is primarily related to its antioxidant properties. The methoxy group can donate electrons to neutralize free radicals, thereby reducing oxidative stress in biological systems . Additionally, the compound may interact with specific molecular targets and pathways involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-chroman-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Methoxy-chroman-3-carboxylic acid methyl ester: Similar structure but with the methoxy group at the 6th position instead of the 7th position.
Uniqueness
7-Methoxy-chroman-3-carboxylic acid methyl ester is unique due to the specific positioning of the methoxy and ester groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 7th position may enhance its antioxidant properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-4,6,9H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDQMJYLWYDQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)OC)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696316 | |
Record name | Methyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-74-9 | |
Record name | Methyl 3,4-dihydro-7-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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